molecular formula C14H15N5O2 B2763705 3-(1-Pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one CAS No. 2380079-57-0

3-(1-Pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No. B2763705
CAS RN: 2380079-57-0
M. Wt: 285.307
InChI Key: LQQCPIVNBYJXPV-UHFFFAOYSA-N
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Description

The compound “3-(1-Pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods. For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can be determined using techniques like X-ray diffraction . Density Functional Theory (DFT) can further explore the molecule using the B3LYP method . The DFT optimized structure of the title molecule is consistent with the crystal structure determined by X-ray diffraction .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo various chemical reactions. For example, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can be determined using various techniques. For instance, the pharmacokinetic properties and calculation of drug likeness suggested good traditional drug-like properties .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines is often related to their inhibitory activity against various kinases . For instance, some molecules are ATP-competitive and highly selective PI3Kδ inhibitors .

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines often involve the design of new selective, effective, and safe anticancer agents . The wide range of biological activities displayed by pyrido[2,3-d]pyrimidines and their extensive application have aroused interest and inspired the synthesis of their novel analogs .

properties

IUPAC Name

3-(1-pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-14-19(6-7-21-14)10-3-5-18(8-10)13-11-2-1-4-15-12(11)16-9-17-13/h1-2,4,9-10H,3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQCPIVNBYJXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-{Pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

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